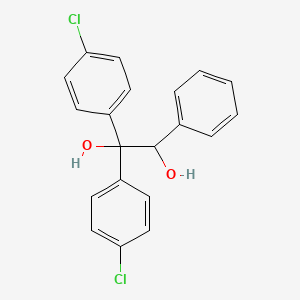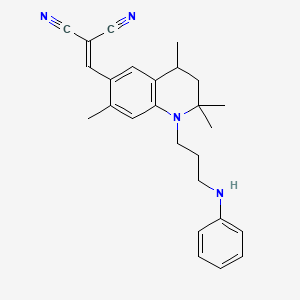
Warfarin sodium clathrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Warfarin sodium clathrate is a pharmaceutical compound widely used as an anticoagulant. It exists in two forms: the clathrate form and the amorphous form. The clathrate form is a crystalline complex that includes isopropyl alcohol, while the amorphous form lacks crystallinity. This compound is primarily used to prevent and treat blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin sodium clathrate is synthesized through the reaction of warfarin with sodium hydroxide in the presence of isopropyl alcohol. The reaction conditions typically involve dissolving warfarin in isopropyl alcohol and then adding sodium hydroxide to form the sodium salt. The resulting solution is then crystallized to obtain the clathrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through recrystallization and drying to ensure the removal of impurities and excess solvents. The final product is then formulated into various dosage forms for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Warfarin sodium clathrate undergoes several types of chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert warfarin to its reduced form.
Substitution: Warfarin can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various hydroxy and halogenated derivatives of warfarin, which can have different pharmacological properties .
Scientific Research Applications
Warfarin sodium clathrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymorphism and crystallization processes.
Biology: Warfarin is used in research to understand blood coagulation mechanisms and the role of vitamin K in these processes.
Medicine: It is extensively studied for its anticoagulant properties and its use in preventing thromboembolic events.
Industry: this compound is used in the pharmaceutical industry for the production of anticoagulant medications.
Mechanism of Action
Warfarin sodium clathrate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This enzyme is responsible for the regeneration of vitamin K from its epoxide form. By inhibiting VKOR, warfarin reduces the levels of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. This inhibition disrupts the blood clotting process, thereby preventing the formation of clots .
Comparison with Similar Compounds
Acenocoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant that also inhibits VKOR.
Dabigatran: A direct thrombin inhibitor with a different mechanism of action compared to warfarin.
Uniqueness: Warfarin sodium clathrate is unique due to its well-studied pharmacokinetics and pharmacodynamics. It has a well-established therapeutic range and is widely used in clinical practice. Its clathrate form provides stability and controlled release properties, making it a preferred choice in certain formulations .
Properties
Molecular Formula |
C41H38Na2O9 |
|---|---|
Molecular Weight |
720.7 g/mol |
IUPAC Name |
disodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate;propan-2-ol |
InChI |
InChI=1S/2C19H16O4.C3H8O.2Na/c2*1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-3(2)4;;/h2*2-10,15,21H,11H2,1H3;3-4H,1-2H3;;/q;;;2*+1/p-2 |
InChI Key |
VLYIGFRRLKDPQS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)O.CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
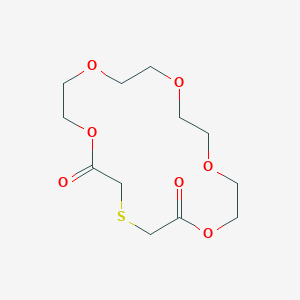
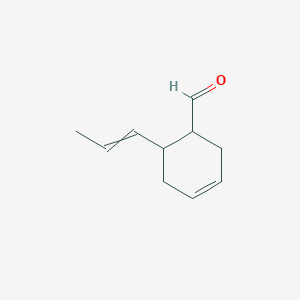
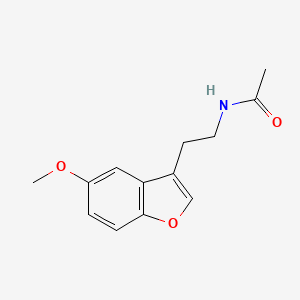
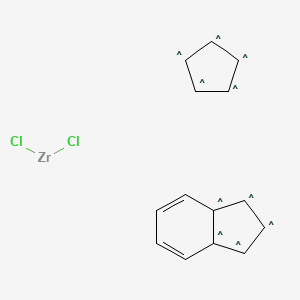
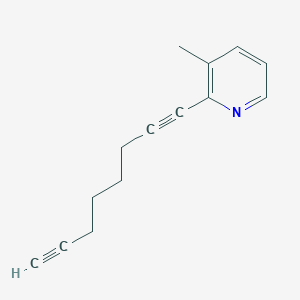
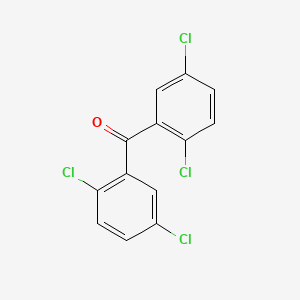
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
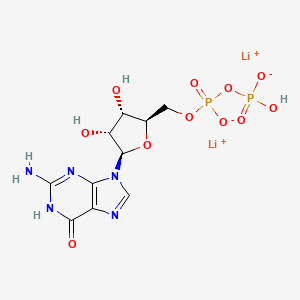

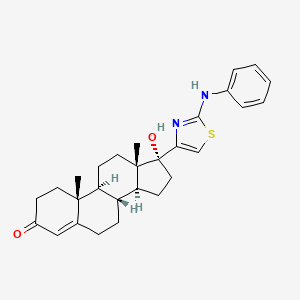
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
